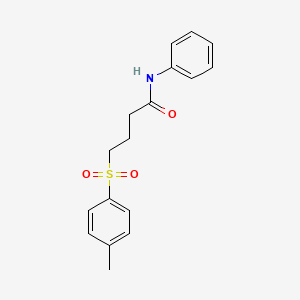

N-phenyl-4-tosylbutanamide

Description

Contextualization within Amide and Sulfonamide Chemistry

The chemical identity of N-phenyl-4-tosylbutanamide is defined by two principal functional groups: the amide and the sulfonamide. An amide is a functional group where a nitrogen atom is connected to a carbonyl carbon (a carbon double-bonded to an oxygen). chemsrc.com This linkage, known as a peptide bond in proteins, is exceptionally stable and prevalent in both natural and synthetic molecules, including common materials like nylon and various pharmaceuticals. nih.govparchem.com The amide group's stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts significant resistance to hydrolysis compared to related functional groups like esters. parchem.com

The sulfonamide functional group consists of a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) connected to a nitrogen atom (R-SO₂NR'R''). This group is a cornerstone of medicinal chemistry, most famously represented by the sulfa drugs, which were among the first classes of effective antimicrobial agents discovered. ontosight.ai The sulfonamide group is typically unreactive and its rigid structure often results in crystalline compounds, a property historically used for the identification of amines. The presence of both the robust amide linker and the electronically significant sulfonamide group within the same molecule gives this compound a distinct chemical character.

Significance as a Versatile Synthetic Scaffold and Intermediate

A synthetic scaffold is a core molecular structure that can be systematically modified to create a library of related compounds. evitachem.comchemicalbook.com this compound serves as an excellent example of such a scaffold. Its synthesis can be achieved through standard amidation reactions, for instance, by reacting 4-tosylbutanoyl chloride with aniline (B41778) in the presence of a base. This process joins the two key fragments of the molecule.

Once formed, the this compound structure presents multiple points for further chemical modification. The phenyl ring and the tosyl group can undergo various substitution reactions, while the amide and sulfonamide groups can be subjected to reduction or other transformations. This versatility allows chemists to use this compound as an intermediate to build a wide array of more complex derivatives. For example, multi-step syntheses often involve the formation of a tosylbutanamide linkage as a key step in constructing larger, more elaborate molecules with potential biological activity.

Evolution of Research Perspectives on this compound Derivatives

Research interest in this compound has largely been driven by the potential applications of its derivatives. By modifying the core structure, scientists have developed new compounds with a broad spectrum of biological activities. The initial scaffold provides a robust foundation, and subsequent chemical alterations fine-tune the molecule's properties.

The evolution of research has seen the incorporation of various heterocyclic systems, such as benzothiazoles and oxadiazoles, onto the this compound framework. This has led to the discovery of derivatives with significant antimicrobial and anticancer properties. For instance, the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide has been explored for its utility in developing new antimicrobial agents. Similarly, other research has focused on creating N-phenylacetamide derivatives containing thiazole (B1198619) moieties as potential antibacterial agents. This trend highlights a shift from fundamental synthesis to application-driven research, where this compound and related structures are valued as platforms for drug discovery and the development of new functional materials.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound and one of its notable derivatives.

| Property | Value | Compound |

| Molecular Formula | C₁₇H₁₉NO₃S | This compound |

| Molecular Weight | 317.4 g/mol | This compound |

| Molecular Formula | C₂₄H₂₂N₂O₄S₂ | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylphenyl)sulfonylbutanamide |

| Molecular Weight | 466.57 g/mol | N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(4-methylphenyl)sulfonylbutanamide |

| Appearance | Solid crystalline substance | N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide |

| Solubility | Soluble in DMSO and DMF; limited in water | N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-14-9-11-16(12-10-14)22(20,21)13-5-8-17(19)18-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFWYZUTFJNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Phenyl 4 Tosylbutanamide and Its Derivatives

Strategic Approaches to N-phenyl-4-tosylbutanamide Synthesis

The construction of the this compound scaffold can be approached through several strategic routes. The choice of strategy often depends on the desired scale, the availability of starting materials, and the need to generate derivatives for structure-activity relationship studies.

A conventional and reliable method for synthesizing this compound involves a linear, multi-step sequence. This approach ensures control over each chemical transformation. A plausible and common pathway can be broken down into two main stages: the preparation of the key intermediate, 4-(tosyl)butanoic acid, followed by its coupling with aniline (B41778).

Stage 1: Synthesis of 4-(p-tolylsulfonyl)butanoic acid

The synthesis often commences from a readily available cyclic ester, γ-butyrolactone.

Ring-opening of γ-butyrolactone: The lactone is treated with sodium p-toluenesulfinate (the sodium salt of p-toluenesulfonic acid). This nucleophilic ring-opening reaction yields the sodium salt of 4-(tosyl)butanoic acid.

Acidification: Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate to afford the final 4-(p-tolylsulfonyl)butanoic acid.

Stage 2: Amide Bond Formation

The final step involves forming the amide linkage between the synthesized carboxylic acid and aniline.

Activation of the Carboxylic Acid: To facilitate the reaction with the weakly nucleophilic aniline, the carboxylic acid is typically converted into a more reactive acyl derivative. A common method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding 4-(p-tolylsulfonyl)butanoyl chloride. This intermediate is highly reactive but is often used in situ due to its moisture sensitivity.

Acylation of Aniline: The freshly prepared 4-(p-tolylsulfonyl)butanoyl chloride is then reacted with aniline. doubtnut.com This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride. doubtnut.com A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving it to completion. doubtnut.comlibretexts.org The final product, this compound, is then isolated and purified, often by recrystallization.

This multi-step approach, while robust, involves the use of hazardous reagents like thionyl chloride and generates stoichiometric waste, which has prompted the development of more advanced strategies.

Modern synthetic planning often employs convergent or divergent strategies to enhance efficiency, particularly when creating libraries of related compounds for research purposes.

Divergent Synthesis: A divergent approach is particularly powerful for generating a library of this compound derivatives. In this strategy, a common intermediate is used to create a wide array of final products. For example, 4-(p-tolylsulfonyl)butanoyl chloride can be synthesized in bulk and then "divergently" reacted with a variety of substituted anilines. This allows for the rapid generation of numerous analogues with different aromatic substitutions on the phenyl ring, which is invaluable for medicinal chemistry and materials science. Recent advances in photocatalysis have also enabled divergent syntheses of sulfonamides from common intermediates, highlighting a modern approach to creating molecular diversity. acs.orgorganic-chemistry.orgnih.gov

Table 1: Comparison of Convergent and Divergent Synthesis Strategies

Catalysis in the Formation of this compound Linkages

Catalytic methods represent a significant advancement over traditional stoichiometric reactions, offering milder conditions, higher efficiency, and improved sustainability. These approaches are highly relevant for the synthesis of this compound.

Transition metal catalysis provides powerful tools for forming the C-N bonds present in this compound. Palladium-catalyzed reactions are particularly prominent.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.orgorganic-chemistry.org This reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex. While typically used to form an N-aryl bond, variations of this reaction can be adapted for amide synthesis (transamidation). rsc.org For this compound, one could envision a route where an aryl halide is coupled directly with an amide. More commonly, the reaction is used to synthesize the aniline precursor. The development of increasingly sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction to a vast range of substrates under mild conditions. wikipedia.org

Alternative, more cost-effective metals like iron have also been explored. For instance, methods using iron dust as a reductant and catalyst can achieve the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides in water, offering a greener alternative to other methods. rsc.org

Table 2: Selected Transition Metal Catalysts for C-N Bond Formation

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, XPhos) | Buchwald-Hartwig Amination | - Broad substrate scope.

| wikipedia.orgorganic-chemistry.org |

| [Pd(NHC)(allyl)Cl] Precatalysts | Buchwald-Hartwig Transamidation | - Air- and moisture-stable precatalysts.

| rsc.org |

| Fe dust / H₂O | Reductive Acylation | - Inexpensive and abundant metal.

| rsc.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for many chemical transformations, including amide bond formation. researchgate.net This approach avoids the cost and potential toxicity associated with residual metals in the final product.

For the synthesis of this compound, organocatalysis offers a method for the direct coupling of 4-(tosyl)butanoic acid and aniline, bypassing the need to form the reactive acyl chloride. Various organocatalysts can achieve this:

Boronic Acids: Ortho-substituted arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids with amines at or near room temperature, typically requiring the removal of water to drive the equilibrium. google.com

Phosphine-Based Catalysts: Systems based on triphenylphosphine (B44618) (Ph₃P), often used in combination with reagents like carbon tetrachloride (CCl₄), can mediate amide bond formation. bohrium.com Catalytic versions where the triphenylphosphine oxide byproduct is reduced in situ have also been developed. bohrium.com

Brønsted Acids: Strong Brønsted acids can catalyze the atroposelective coupling of carboxylic acids and amines, demonstrating the versatility of acid catalysis in modern amidation. thieme-connect.com

Organoselenium Catalysts: Recently, novel selenium-based organocatalysts have been designed that can facilitate rapid amide synthesis under mild light irradiation, showcasing the cutting edge of catalyst development. acs.org

These methods are highly attractive from a green chemistry perspective as they often proceed under mild conditions and reduce the number of synthetic steps.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

Atom Economy: Catalytic methods (both transition metal and organocatalytic) are superior to traditional stoichiometric approaches. For example, the direct catalytic amidation of 4-(tosyl)butanoic acid has a much higher atom economy than the route involving conversion to the acyl chloride with thionyl chloride, as the latter generates SO₂ and HCl as waste.

Less Hazardous Chemical Synthesis: Green methods avoid toxic reagents. Replacing thionyl chloride with a recyclable organocatalyst is a prime example. google.comresearchgate.net Furthermore, developing one-pot procedures that convert nitroarenes directly to amides can reduce the need to handle potentially carcinogenic aniline intermediates. nih.gov

Safer Solvents and Auxiliaries: The choice of solvent is critical. Many modern catalytic reactions are designed to work in greener solvents like water, ethanol, or even biodegradable solvents like vegetable oils, which have been successfully used for Buchwald-Hartwig aminations. uit.no

Design for Energy Efficiency: Catalytic reactions often proceed under much milder temperatures and pressures than classical methods, significantly reducing energy consumption. Light-accelerated organocatalysis is an innovative example of using energy efficiently. acs.org

By embracing these principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.

Chemo-, Regio-, and Stereoselective Synthesis of this compound Analogs

The synthesis of analogs of this compound often requires precise control over the reaction to achieve the desired chemo-, regio-, and stereoselectivity. This is particularly important when introducing various functional groups or chiral centers into the molecule.

Chemoselectivity in the synthesis of this compound analogs primarily involves the selective reaction of one functional group in the presence of others. For instance, during the amide bond formation between a 4-tosylbutanoic acid derivative and a substituted aniline, other reactive groups on either precursor, such as hydroxyl or additional amino groups, must be appropriately protected or the reaction conditions must be mild enough to prevent side reactions. The use of specific coupling agents can facilitate this selectivity.

Regioselectivity becomes critical when dealing with substituted anilines or modified butanamide chains. For example, in the synthesis of analogs with substituents on the phenyl ring of the aniline moiety, the position of these substituents can significantly influence the properties of the final compound. The choice of starting materials with predefined substitution patterns is the most straightforward approach to ensure regiochemical integrity. In cases where substitution is introduced during the synthesis, directing groups on the aromatic ring can be employed to guide the regiochemical outcome of electrophilic or nucleophilic aromatic substitution reactions.

Stereoselectivity is a paramount consideration in the synthesis of chiral analogs of this compound. The introduction of stereocenters can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, if a chiral center is desired on the butanamide backbone, a stereoselective reduction of a corresponding unsaturated precursor or an asymmetric alkylation could be employed. Visible light-promoted photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acid derivatives, a methodology that could be adapted for creating chiral butanamide structures. rsc.org The use of chiral sulfinimines, for example, allows for the diastereoselective addition of nucleophiles to generate chiral amines that can then be acylated.

A general approach to stereoselective synthesis involves the reaction of a chiral building block, where the stereochemistry is already established. For example, starting with a chiral amine or a chiral carboxylic acid derivative ensures the transfer of stereochemical information to the final product. The table below illustrates hypothetical reaction parameters for achieving selectivity in the synthesis of this compound analogs, based on established synthetic principles.

| Selectivity Type | Reaction Step | Reagents and Conditions | Expected Outcome |

| Chemoselectivity | Amide Coupling | 4-tosylbutanoic acid, substituted aniline, EDC, HOBt, DMF, rt | Selective formation of the amide bond in the presence of other sensitive functional groups. |

| Regioselectivity | Aromatic Substitution | N-(p-hydroxyphenyl)-4-tosylbutanamide, electrophile, Lewis acid | Directed substitution on the phenolic ring, controlled by the activating hydroxyl group. |

| Stereoselectivity | Asymmetric Reduction | Ethyl 4-tosyl-3-oxobutanoate, chiral reducing agent (e.g., (R)-CBS-oxazaborolidine), borane | Enantioselective reduction of the ketone to a chiral alcohol, a precursor to a chiral butanamide. |

This table is illustrative and based on general synthetic methodologies.

The development of new chemo-, regio-, and stereoselective reactions is an ongoing effort in organic synthesis. nih.govmdpi.comrsc.orgrsc.org These advancements, including the use of novel catalysts and reaction conditions, are continually expanding the toolbox available to chemists for the precise construction of complex molecules like the analogs of this compound.

Scale-Up Synthesis Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

Process Optimization and Robustness: The initial synthetic route developed in the laboratory often needs to be optimized for large-scale production. This includes maximizing the yield, minimizing the number of synthetic steps, and ensuring the process is robust and reproducible. Reaction conditions such as temperature, pressure, reaction time, and stoichiometry of reactants must be fine-tuned. The use of continuous flow reactors can be considered to improve consistency and yield over traditional batch processing. evitachem.com

Reagent and Solvent Selection: The choice of reagents and solvents is critical. For industrial-scale synthesis, preference is given to materials that are inexpensive, readily available, non-toxic, and environmentally benign. Solvents should be chosen based on their efficacy, ease of removal and recovery, and safety profile. The use of hazardous reagents should be minimized or replaced with safer alternatives.

Purification Methods: Purification of the final product and intermediates on a large scale can be a significant challenge. While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large quantities. Alternative methods such as crystallization, distillation, and extraction are preferred for industrial applications. The development of a crystallization process that directly yields high-purity this compound would be highly advantageous.

Safety and Environmental Impact: A thorough safety assessment of the entire process is mandatory. This includes evaluating the flammability, toxicity, and reactivity of all chemicals involved, as well as the potential for runaway reactions. Waste minimization and the development of environmentally friendly waste treatment protocols are also crucial aspects of green chemistry that must be integrated into the scale-up plan.

The following table outlines key considerations for the scale-up of this compound synthesis.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Heat transfer, mixing efficiency, material compatibility. |

| Purification | Column chromatography | Crystallization, distillation, extraction | Throughput, solvent usage, cost-effectiveness. |

| Reagents | Specialty reagents may be used | Cost-effective and readily available reagents | Sourcing, price stability, safety in handling large quantities. |

| Process Control | Manual monitoring | Automated process control systems | Consistency, safety, and optimization of reaction parameters. evitachem.com |

| Waste Management | Small-scale disposal | Integrated waste treatment and recycling | Environmental regulations, cost of disposal, potential for solvent recovery. |

This table provides a general comparison of laboratory and industrial scale synthesis considerations.

Mechanistic Investigations of Reactions Involving N Phenyl 4 Tosylbutanamide

Elucidation of Reaction Pathways and Transition States

The formation of N-phenyl-4-tosylbutanamide typically involves the creation of an amide bond between aniline (B41778) (or a derivative) and 4-tosylbutanoic acid (or its activated form). A common synthetic route involves the reaction of an amine with an acyl chloride, in this case, 4-tosylbutanoyl chloride.

The generally accepted mechanism for this type of reaction is a nucleophilic acyl substitution . The reaction pathway proceeds through a tetrahedral intermediate.

Nucleophilic Attack: The nitrogen atom of aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 4-tosylbutanoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom gains a negative charge.

Transition State 1 (TS1): The transition state for this initial attack involves the partial formation of the new nitrogen-carbon bond and partial breaking of the carbon-oxygen pi bond.

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.

Leaving Group Departure: Simultaneously, the chloride ion, being a good leaving group, is expelled.

Proton Transfer: A base, often a second molecule of the amine or an added non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), removes a proton from the nitrogen atom to yield the neutral this compound and the protonated base. wikipedia.org

Computational studies on analogous amide bond formations suggest that the transition state is characterized by a significant degree of bond formation between the nucleophilic amine and the carbonyl carbon. pnas.org For reactions involving sulfonyl chlorides, such as the formation of sulfonamides, a similar nucleophilic attack mechanism is proposed. wikipedia.org

Reactions involving the tosyl group, such as nucleophilic substitution where the tosylate acts as a leaving group, would proceed through different pathways, often S_N1 or S_N2 mechanisms, depending on the substrate and reaction conditions.

Kinetic Studies of this compound Transformations

Kinetic studies measure the rate of a chemical reaction and provide quantitative data to support a proposed mechanism. For the formation of this compound from 4-tosylbutanoyl chloride and aniline, the reaction rate would typically be monitored by observing the disappearance of reactants or the appearance of the product over time.

A general rate law for this bimolecular reaction would be:

Rate = k[4-tosylbutanoyl chloride][aniline]

This second-order rate law is consistent with the nucleophilic acyl substitution mechanism described above. Kinetic experiments would involve systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.

Factors Influencing Reaction Rate:

Nucleophilicity of the Amine: The rate of reaction is highly dependent on the nucleophilicity of the amine. Electron-donating groups on the phenyl ring of aniline would increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups would decrease it.

Electrophilicity of the Acyl Chloride: The reactivity of the acyl chloride is also critical. The tosyl group, being electron-withdrawing, may have a modest electronic effect on the carbonyl carbon's electrophilicity.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate constant (k) according to the Arrhenius equation, as more molecules will have sufficient energy to overcome the activation energy barrier.

While specific kinetic data for this compound is scarce, data from analogous amide formation reactions provide a useful reference.

Table 1: Hypothetical Relative Rate Data for Amide Formation

| Amine Reactant | Substituent on Phenyl Ring | Relative Rate |

| Aniline | H | 1.0 |

| p-Methoxyaniline | -OCH₃ (Electron-donating) | > 1.0 |

| p-Nitroaniline | -NO₂ (Electron-withdrawing) | < 1.0 |

This table illustrates the expected trend in reaction rates based on the electronic properties of the amine nucleophile.

Kinetic studies on the degradation or further transformation of this compound, such as hydrolysis of the amide bond, would also provide mechanistic insights. Amide hydrolysis can be catalyzed by acid or base, and kinetic studies would reveal the dependence of the rate on the concentration of the catalyst. libretexts.org

Role of Intermediates in this compound Chemistry

Chemical intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. In the reactions involving this compound, the most significant intermediate is the tetrahedral intermediate formed during its synthesis.

Characteristics of the Tetrahedral Intermediate:

Structure: It features a central carbon atom bonded to four substituents: the oxygen (as an oxyanion), the incoming aniline group, the butyl chain, and the departing chloride. The carbon is sp³ hybridized.

Stability: This intermediate is high in energy and not isolable under normal conditions. Its stability is influenced by the ability of the attached groups to stabilize the negative charge on the oxygen.

Fate: The tetrahedral intermediate rapidly collapses to either revert to the starting materials or proceed to form the product by expelling the most stable leaving group (in this case, Cl⁻). youtube.com

In other potential reactions, different intermediates could play a role. For instance, in reactions involving radical mechanisms, a sulfonyl radical could be generated from the tosyl group under specific conditions, such as exposure to UV light or radical initiators. researchgate.net These highly reactive intermediates would then participate in subsequent propagation steps.

Another potential intermediate, particularly if the synthesis starts from a carboxylic acid and an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), is an O-acylisourea . This activated species is highly reactive towards nucleophilic attack by the amine. researchgate.net

Table 2: Key Intermediates in Related Amide and Sulfonamide Chemistry

| Reaction Type | Key Intermediate | Description |

| Amide synthesis from acyl chloride | Tetrahedral Intermediate | An sp³-hybridized carbon species formed by nucleophilic attack on the carbonyl group. youtube.com |

| Amide synthesis with coupling agent | O-Acylisourea | An activated carboxylic acid derivative that is highly susceptible to aminolysis. researchgate.net |

| Radical sulfonylation | Sulfonyl Radical (R-SO₂•) | A neutral radical species that can add to double bonds or abstract hydrogen atoms. researchgate.net |

Derivatization and Functionalization Strategies for N Phenyl 4 Tosylbutanamide

Chemoselective Functionalization of the Amide Moiety

The amide bond in N-phenyl-4-tosylbutanamide, while generally stable, can be subjected to specific chemical transformations. wikipedia.org

Hydrolysis: The amide linkage can be cleaved under either acidic or basic conditions to yield a carboxylic acid and an amine. libretexts.orglibretexts.org Basic hydrolysis typically involves the use of a hydroxide (B78521) ion as a nucleophile, while acidic hydrolysis often utilizes water in the presence of a strong acid to protonate the amide and facilitate nucleophilic attack. libretexts.orglibretexts.org

Reduction: A significant functionalization strategy involves the reduction of the amide carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the amide to the corresponding amine. libretexts.orglibretexts.org This reaction proceeds through the initial formation of an iminium ion intermediate, which is then further reduced. libretexts.org

Activation for Nucleophilic Substitution: The amide can be activated to facilitate reactions that are otherwise difficult. For instance, treatment with triflic anhydride (B1165640) can convert the amide into a highly reactive keteniminium species. nih.govfrontiersin.org This intermediate is susceptible to attack by various nucleophiles, enabling the introduction of diverse functional groups at the α-position of the amide. nih.gov Another approach involves tosylation of the amide nitrogen, which can activate the carbonyl group for nucleophilic substitution, behaving similarly to a Weinreb amide. nih.gov

Table 1: Selected Chemoselective Reactions of the Amide Moiety

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Basic Hydrolysis | Aqueous Base (e.g., NaOH) | Carboxylic Acid + Amine | libretexts.orglibretexts.org |

| Acidic Hydrolysis | Aqueous Acid (e.g., H₂SO₄) | Carboxylic Acid + Amine | libretexts.orglibretexts.org |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amine | libretexts.orglibretexts.org |

| α-Functionalization | Triflic Anhydride, Base, Nucleophile | α-Substituted Amide | nih.gov |

Modification of the Phenyl Ring for Electronic and Steric Tuning

The N-phenyl group of this compound is a prime target for modifications that can alter the electronic and steric properties of the entire molecule. researchgate.netlumenlearning.com These modifications are typically achieved through electrophilic aromatic substitution reactions.

The nature of the substituent introduced onto the phenyl ring significantly influences the electron density of the ring and, consequently, its reactivity. lumenlearning.comlibretexts.org

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups increase the electron density of the phenyl ring through inductive and resonance effects. libretexts.orglasalle.edu This makes the ring more nucleophilic and generally activates it towards further electrophilic substitution, directing incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and carbonyl (-C=O) decrease the electron density of the ring, making it less reactive towards electrophiles. lumenlearning.comlasalle.edu These groups are deactivating and typically direct incoming substituents to the meta position. libretexts.org Halogens are an exception, as they are deactivating due to their inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. lasalle.edulibretexts.org

Table 2: Influence of Phenyl Ring Substituents on Reactivity

| Substituent Type | Example Groups | Effect on Ring Reactivity | Directing Effect | Reference |

|---|---|---|---|---|

| Activating | -OH, -NH₂, -OR, -R | Increases | ortho, para | lumenlearning.comlibretexts.org |

| Deactivating | -NO₂, -CN, -COR | Decreases | meta | lumenlearning.comlibretexts.org |

Functionalization of the Tosyl Group for Diverse Reactivity

The tosyl (p-toluenesulfonyl) group is a versatile functional group primarily known for its excellent leaving group ability in nucleophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com The sulfonyl group can also be a target for derivatization.

Nucleophilic Substitution: The tosylate is a poor leaving group in its initial state. However, by converting an alcohol to a tosylate ester, a good leaving group is created, facilitating Sₙ2 reactions with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com While this compound itself does not have a tosylate ester, the principle of tosyl chemistry is relevant. The tosyl group itself is generally stable but can be cleaved under strongly acidic or reductive conditions. wikipedia.org

Modification of the Tolyl Ring: The aromatic ring of the tosyl group can also undergo electrophilic substitution reactions, similar to the N-phenyl ring. The methyl group on the tolyl ring is an activating, ortho, para-directing group. lumenlearning.com This allows for the introduction of additional functional groups onto the tosyl moiety, further diversifying the molecular structure.

Reductive Cleavage: The sulfonamide bond can be cleaved under certain reductive conditions, which would remove the entire tosyl group and yield the corresponding amine. wikipedia.org

Strategies for Side-Chain Elaboration at the Butanamide Backbone

The butanamide backbone of this compound offers several positions for functionalization, allowing for the elongation or modification of the side chain.

α-Functionalization: As mentioned in section 4.1, the α-carbon (the carbon adjacent to the amide carbonyl) can be functionalized. By converting the amide to a keteniminium ion, a variety of nucleophiles, including those containing oxygen, nitrogen, sulfur, and halogens, can be introduced at the α-position. nih.gov This strategy allows for the construction of α-functionalized amides with high chemoselectivity. nih.gov

β-Functionalization: The β-position of the butanamide chain can also be targeted for functionalization. One approach involves the dehydrogenation of the α,β-positions to create an α,β-unsaturated amide. semanticscholar.org This unsaturated system can then undergo Michael addition reactions, allowing for the introduction of nucleophiles at the β-carbon. semanticscholar.org

Homologation: The concept of homologation, which involves the insertion of a constant unit into an existing bond, can be applied to extend the butanamide chain. unimi.it For instance, strategies exist for the homologation of esters to carboxylic acids, which could be conceptually adapted. unimi.it A study on related compounds, phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates, demonstrated that homologation of the alkyl side chain can improve metabolic stability. nih.gov

Table 3: Side-Chain Elaboration Strategies

| Position | Strategy | Key Intermediate/Reaction | Outcome | Reference |

|---|---|---|---|---|

| α-Position | Umpolung | Keteniminium ion | Introduction of heteroatom nucleophiles | nih.gov |

| β-Position | Dehydrogenation/Michael Addition | α,β-Unsaturated amide | Addition of nucleophiles to the β-carbon | semanticscholar.org |

Derivatization for Enhanced Spectroscopic Detection and Separation

To facilitate analysis and purification, this compound and its derivatives can be modified to enhance their spectroscopic properties or improve their separation characteristics.

Fluorescent Labeling: For applications requiring sensitive detection, such as in biological imaging, a fluorescent tag can be introduced into the molecule. nih.govnih.gov This can be achieved by reacting a functional group on the molecule, such as an amine or thiol, with a fluorophore-containing reagent. nih.govnih.gov For example, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can selectively react with primary amines to yield highly fluorescent products. researchgate.net

Chromatographic Separation: Derivatization can also be employed to improve the separation of compounds by chromatography. nih.gov For instance, in high-performance liquid chromatography (HPLC), derivatizing a molecule can alter its polarity, leading to better resolution. nih.gov In gas chromatography (GC), derivatization can increase the volatility and thermal stability of a compound, improving its chromatographic behavior. researchgate.net For mass spectrometry (MS) analysis, derivatization with a reagent that imparts a permanent charge can significantly enhance detection sensitivity. nih.govnih.gov For example, N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to carboxylic acids to improve their detection in positive ion mode ESI-MS. nih.gov

Table 4: Derivatization for Analytical Purposes

| Purpose | Technique | Derivatization Strategy | Example Reagent | Reference |

|---|---|---|---|---|

| Enhanced Detection | Fluorescence Spectroscopy | Covalent labeling with a fluorophore | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | researchgate.net |

| Improved Separation | HPLC | Altering polarity | N,N-diethyl-2,4-dinitro-5-fluoroaniline | nih.gov |

| Improved Separation | GC-MS | Increasing volatility and thermal stability | Acylating agents (e.g., TFAA) | researchgate.net |

N Phenyl 4 Tosylbutanamide As a Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Nitrogen-Containing Heterocycles.nih.govopenaccessjournals.com

The adaptable structure of N-phenyl-4-tosylbutanamide makes it a valuable precursor for creating a variety of nitrogen-containing heterocyclic scaffolds. nih.gov These ring systems are fundamental components in many biologically active compounds and pharmaceuticals.

While direct synthesis of pyrrole (B145914) and imidazole (B134444) rings from this compound is not extensively documented in the provided results, the synthesis of imidazole derivatives is a well-established area of heterocyclic chemistry. nih.govorganic-chemistry.orgmdpi.com Imidazoles are five-membered heterocyclic rings containing two nitrogen atoms and are known for their wide range of chemical and biological activities. nih.gov The general synthesis of imidazoles often involves the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method known as the Radziszewski synthesis. researchgate.net Various modifications and alternative synthetic routes exist, including those that are metal-catalyzed or proceed via multi-component reactions. organic-chemistry.org

For instance, substituted imidazoles can be prepared through a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another approach involves the copper-catalyzed coupling of arylboronic acids with imidazoles to form N-arylimidazoles. organic-chemistry.org

The following table summarizes some methods for imidazole synthesis:

| Reaction Name/Type | Reactants | Key Features | Reference |

| Radziszewski Synthesis | 1,2-dicarbonyl, Aldehyde, Ammonia | Classical method for imidazole synthesis. | researchgate.net |

| Four-Component Synthesis | 2-bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | One-pot, solvent-free synthesis of 1,2,4-trisubstituted imidazoles. | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | Arylboronic Acid, Imidazole | Forms N-arylimidazoles at room temperature. | organic-chemistry.org |

The synthesis of thiazole (B1198619) and oxadiazole derivatives often involves multi-step reactions starting from simpler precursors. nih.govmdpi.com Thiazoles, which are five-membered aromatic rings containing nitrogen and sulfur atoms, are found in various biologically active compounds, including vitamin B1. nih.gov Oxadiazoles are five-membered rings with one oxygen and two nitrogen atoms and also exhibit a range of pharmacological activities. nih.govijper.org

A common route to thiazole derivatives involves the reaction of a thioamide with a compound containing a leaving group adjacent to a carbonyl, such as α-haloketones (Hantzsch thiazole synthesis). nih.gov For example, a thioamide can be refluxed with bromopyruvic acid to form a 1,3-thiazole ring. nih.gov

The synthesis of 1,3,4-oxadiazoles can be achieved by cyclizing acetohydrazide derivatives with reagents like carbon disulfide in the presence of a base. mdpi.com This method leads to the formation of an oxadiazole-2-thiol, which can be further functionalized. mdpi.com

The table below outlines synthetic approaches for thiazole and oxadiazole derivatives:

| Heterocycle | Starting Materials | Key Reaction Steps | Reference |

| Thiazole | Thioamide, Bromopyruvic acid | Refluxing to form the 1,3-thiazole ring. | nih.gov |

| 1,3,4-Oxadiazole | Acetohydrazide, Carbon disulfide, Potassium hydroxide (B78521) | Cyclization to form 5-substituted-1,3,4-oxadiazole-2-thiol. | mdpi.com |

The versatility of building blocks like this compound extends to the synthesis of a wide array of other heterocyclic systems. mdpi.comsemanticscholar.org The synthesis of various nitrogen-containing heterocycles can be achieved through sequential reactions, often catalyzed by transition metals. mdpi.com For example, β-aminoalkynes are versatile building blocks for synthesizing different scaffolds by changing reaction conditions. mdpi.com The reaction of 2-alkynylanilines with carbonyl derivatives can selectively yield N-(Z)-alkenyl indoles. mdpi.com

Furthermore, the development of green synthetic methods, such as microwave-assisted reactions and the use of heterogeneous catalysts, has become increasingly important for the eco-friendly production of N-heterocyclic compounds. nih.govsemanticscholar.org

Integration into Multi-Component Reaction Sequences.nih.govwikipedia.orgscielo.brnih.govfrontiersin.org

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials. wikipedia.org These reactions are highly efficient and are valuable tools in drug discovery and the synthesis of complex molecules. wikipedia.orgfrontiersin.org

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are among the most well-documented. wikipedia.org The Ugi four-component reaction, for instance, can be used to synthesize α-amino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgscielo.br MCRs can also be catalyzed by various metals, including copper, gold, and nickel, to produce a diverse range of heterocyclic structures like dihydropyridines and coumarins. frontiersin.org

Some notable MCRs and their applications are listed below:

| Reaction Name | Number of Components | Typical Product | Key Features | Reference |

| Strecker Synthesis | 3 | α-Amino acid | First documented MCR. | wikipedia.org |

| Passerini Reaction | 3 | α-Acyloxy carboxamide | Isocyanide-based MCR. | wikipedia.org |

| Ugi Reaction | 4 | α-Amino carboxamide | Isocyanide-based MCR. | wikipedia.orgscielo.br |

| Biginelli Reaction | 3 | Dihydropyrimidinone | Synthesis of biologically active heterocycles. | frontiersin.org |

| Hantzsch Pyridine (B92270) Synthesis | 4 | Dihydropyridine | Can be used to produce polyhydroquinolines. | scielo.br |

Applications in Asymmetric Synthesis and Chiral Induction.egyankosh.ac.iniipseries.orgresearchgate.netwikipedia.orgnih.gov

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. researchgate.net One common strategy in asymmetric synthesis is the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

The chiral auxiliary directs the formation of a specific stereoisomer, and after the desired transformation, it can be removed and often recovered for reuse. wikipedia.org This method allows for high enantiomeric excess in the final product. Examples of chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org

The principles of selectivity are fundamental to asymmetric synthesis:

Chemoselectivity : A reagent preferentially reacts with one functional group over another in a molecule.

Regioselectivity : A reaction occurs at a specific position in a molecule when multiple reactive sites are available.

Stereoselectivity : One stereoisomer is formed preferentially over another. This is further divided into enantioselectivity (preferential formation of one enantiomer) and diastereoselectivity (preferential formation of one diastereomer). iipseries.org

Aggregation-induced synthesis (AIS) is an emerging concept where chiral aggregates of reagents can induce asymmetry in a reaction. nih.gov For example, chiral aggregates of N-phosphonyl imines have been used for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans. nih.gov

Role in Material Science and Polymer Chemistry Precursors.routledge.com

While direct applications of this compound in material science and polymer chemistry are not detailed in the provided search results, the synthesis of advanced polymers often involves precursors with specific functional groups. routledge.com Advanced polymers, or high-performance polymers, possess exceptional mechanical, thermal, and chemical properties. routledge.com

The synthesis of these materials can involve various chemical reactions, including the creation of copolymers from different monomers. For instance, copolymers of salicylic (B10762653) acid allyl ether with methyl methacrylate (B99206) have been used to create antibacterial composite materials. routledge.com The development of new polymeric materials with enhanced properties is an active area of research, focusing on aspects like thermal stability, hydrophobicity, and electrical properties. routledge.com

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights of N Phenyl 4 Tosylbutanamide Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the detailed mapping of the molecular framework.

For a molecule like N-phenyl-4-tosylbutanamide, ¹H and ¹³C NMR spectra offer the initial blueprint of the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl and tosyl groups, the methylene (B1212753) protons of the butanamide chain, the amide proton (N-H), and the methyl protons of the tosyl group. Similarly, the ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms and their nature (aliphatic, aromatic, carbonyl). bhu.ac.inresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | ~10.0 (s) | - |

| Phenyl (C₂'/C₆'-H) | ~7.6 (d) | ~120-121 |

| Phenyl (C₃'/C₅'-H) | ~7.3 (t) | ~129 |

| Phenyl (C₄'-H) | ~7.1 (t) | ~124 |

| Tosyl (C₂''/C₆''-H) | ~7.8 (d) | ~129.5 |

| Tosyl (C₃''/C₅''-H) | ~7.4 (d) | ~128.5 |

| Tosyl-CH₃ | ~2.4 (s) | ~21.5 |

| Butanamide (α-CH₂) | ~2.5 (t) | ~36 |

| Butanamide (β-CH₂) | ~2.1 (quint) | ~25 |

| Butanamide (γ-CH₂) | ~3.1 (t) | ~50 |

| Carbonyl (C=O) | - | ~172 |

| Phenyl (C₁') | - | ~139 |

| Tosyl (C₁'') | - | ~145 |

| Tosyl (C₄'') | - | ~136 |

s = singlet, d = doublet, t = triplet, quint = quintet

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential information, complex structures often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. science.gov For this compound, a COSY spectrum would be crucial for confirming the connectivity within the butyl chain by showing correlations between the α-CH₂, β-CH₂, and γ-CH₂ protons. It would also show correlations between adjacent protons on the phenyl ring. msu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu An HSQC spectrum provides unambiguous one-bond ¹H-¹³C correlations. For instance, it would definitively link the proton signal at ~2.5 ppm to the α-carbon signal at ~36 ppm, confirming their direct attachment. This technique is significantly more sensitive than a standard ¹³C experiment. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu HMBC is vital for assembling molecular fragments and identifying quaternary carbons (carbons with no attached protons). In this compound, HMBC would show correlations from the amide proton to the carbonyl carbon and the C₁' carbon of the phenyl ring. It would also show correlations from the tosyl methyl protons to the C₄'' carbon of the tosyl group, helping to piece together the entire molecular puzzle. science.govlibretexts.org

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides structural information on materials in their solid phase, which is inaccessible by solution NMR. This is particularly relevant for studying polymorphism, where a compound exists in different crystalline forms with distinct physical properties. tandfonline.comtechnion.ac.il Sulfonamides are known to exhibit polymorphism, and ssNMR is a powerful tool to characterize these different forms. tandfonline.com

Using Cross-Polarization Magic-Angle Spinning (CP/MAS) techniques, high-resolution ¹³C ssNMR spectra can be obtained. technion.ac.iltandfonline.com For this compound, ssNMR could be used to:

Identify and characterize different polymorphs: Each crystalline form would yield a unique ¹³C ssNMR spectrum due to differences in molecular packing and conformation.

Study molecular dynamics: Variable-temperature ssNMR experiments can reveal dynamic processes in the solid state, such as the 180° flipping of phenyl rings. tandfonline.com

Probe intermolecular interactions: ssNMR is sensitive to through-space interactions, providing insights into hydrogen bonding networks involving the amide and sulfonyl groups, which dictate the crystal packing. Studies on related sulfa drugs have successfully used ¹⁵N ssNMR to probe the shielding tensors of nitrogen atoms, revealing details about their local environment.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry measures m/z values with very high accuracy (typically to four or five decimal places). rsc.org This precision allows for the unambiguous determination of a compound's elemental formula. For a derivative like N-(4-phenylthiazol-2-yl)-4-tosylbutanamide (C₂₀H₂₀N₂O₃S₂), HRMS would be used to confirm its calculated exact mass of 400.0915, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov This confirmation is a critical step in the characterization of a newly synthesized compound. doi.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. ncsu.edu A precursor ion (often the molecular ion, M⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, allowing for detailed structural confirmation. libretexts.orguni-saarland.de

For this compound, the MS/MS spectrum would likely reveal key fragmentations that confirm the presence of the major structural units.

Table 2: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion | m/z of Fragment | Neutral Loss (mass) | Structural Interpretation |

| 340.1 (M+H)⁺ | [C₁₃H₁₁NO₂S]⁺ | 257.1 | 83 (C₄H₅NO) | Loss of phenylacetamide fragment |

| 340.1 (M+H)⁺ | [C₇H₇O₂S]⁺ | 155.0 | 185 (C₁₀H₁₂N) | Cleavage yielding the tosyl fragment |

| 340.1 (M+H)⁺ | [C₆H₅NH]⁺ | 92.1 | 248 (C₁₁H₁₃O₃S) | Formation of the anilinium ion |

| 340.1 (M+H)⁺ | [C₇H₇]⁺ | 91.1 | 249 (C₁₀H₁₄NO₃S) | Formation of the tropylium (B1234903) ion from the tosyl group |

| 340.1 (M+H)⁺ | [C₆H₅]⁺ | 77.1 | 263 (C₁₁H₁₆NO₃S) | Loss of the tosylbutanamide portion |

This fragmentation data allows chemists to piece together the molecule, confirming the link between the phenyl group, the butanamide linker, and the tosyl group. youtube.com

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. msu.edu These methods are complementary and provide excellent tools for identifying functional groups and studying non-covalent interactions like hydrogen bonding. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. It is particularly useful for identifying polar functional groups. msu.eduspectroscopyonline.com The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. For example, the spectrum of a related compound, N-(4-chlorophenyl)-2-p-tolylthiazole-4-carboxamide, shows a strong N-H stretch at 3348 cm⁻¹ and a C=O stretch at 1658 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in the polarizability of the molecule. edinst.com It is often more sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. Aromatic ring vibrations are typically strong in Raman spectra. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | IR | 3400 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 3000 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | IR | 1700 - 1650 | Strong |

| N-H Bend (Amide II) | IR | 1570 - 1515 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1600, 1500, 1450 | Medium-Strong |

| S=O Asymmetric Stretch | IR | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | IR | 1170 - 1140 | Strong |

| Aromatic Ring Breathing | Raman | ~1000 | Strong |

The positions and shapes of these bands, particularly the N-H and C=O stretching bands, can provide information about hydrogen bonding within the crystal lattice, offering further insight into the solid-state structure of the compound and its derivatives. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystallographic data for a representative N-phenyl-sulfonamide derivative, N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide , is summarized in the table below to illustrate the type of detailed structural information obtained from X-ray diffraction studies. nih.gov

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO₂S |

| Molecular Weight | 273.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.6302(8) Å, b = 5.7041(4) Å, c = 21.9408(14) Å, β = 103.535(4)° |

| Volume | 1415.12(17) ų |

| Z | 4 |

This interactive table provides a summary of the crystallographic data for N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide, a structurally related compound. nih.gov

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

While X-ray crystallography provides a static picture of a molecule, this compound and its derivatives are flexible molecules that can undergo various dynamic processes in solution, such as conformational changes and restricted bond rotations. Advanced spectroscopic techniques, particularly dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring these processes. libretexts.orgacs.org

The amide bond within the this compound structure is of particular interest. Due to the partial double bond character of the C-N bond, rotation around it is often restricted, leading to the existence of different rotational isomers (rotamers). acs.org Dynamic NMR (DNMR) can be used to study the kinetics of this rotation. acs.orgut.ee By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the nuclei near the rotating bond. ut.ee At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. acs.org A complete line shape analysis of these variable-temperature NMR spectra allows for the determination of the energy barrier to rotation (activation energy), providing quantitative insights into the conformational dynamics of the molecule. ut.ee

For example, DNMR studies on molecules like isonicotinamide (B137802) have successfully determined the rotational barrier of the amide bond. acs.org Similarly, the technique has been widely applied to study restricted rotation in other amides, which is fundamental to understanding the structure and dynamics of a wide range of chemical and biological systems. libretexts.org Other advanced techniques like single-molecule fluorescence spectroscopy can also be employed to monitor conformational dynamics, particularly in larger systems or to observe the behavior of individual molecules. researchgate.net These methods provide a window into the free energy landscapes of flexible molecules, revealing the populations of different conformational states and the kinetics of their interconversion. acs.org

Theoretical and Computational Studies on N Phenyl 4 Tosylbutanamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric parameters, vibrational frequencies, and electronic characteristics. For N-phenyl-4-tosylbutanamide, DFT calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This optimized structure is the foundation for further analysis of its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for understanding how a molecule interacts with other chemical species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For this compound, the HOMO is expected to be localized on the electron-rich regions, likely the N-phenyl group and the tosyl group's oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as the electron acceptor. A lower LUMO energy suggests a higher affinity for accepting electrons from a nucleophile. The LUMO is likely distributed over the aromatic rings and the sulfonyl group.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive.

| Orbital | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Indicates regions susceptible to electrophilic attack, likely the phenylamino (B1219803) and tosyl oxygen sites. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Indicates regions susceptible to nucleophilic attack, likely the sulfonyl group and aromatic rings. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of the molecule's overall chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They would be expected around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amide linkage.

Positive Potential Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. Such regions would likely be found around the hydrogen atoms of the amide group and potentially the sulfur atom of the tosyl group.

Neutral Regions (Green): These areas have a relatively balanced potential, such as the carbon backbone.

MEP analysis is valuable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in ligand-receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule has several rotatable bonds, particularly in the butyl chain and around the phenyl and tosyl groups. MD simulations can identify the most stable and frequently occurring conformations in different environments.

Analyze Ligand-Binding: If this compound is studied as a potential ligand for a protein target, MD simulations can model the binding process. These simulations can assess the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, providing insight into the strength and nature of the interaction. Parameters such as the Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex during the simulation.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are statistical modeling techniques used to correlate a molecule's structural properties with its chemical reactivity or selectivity. These models are built by analyzing a series of related compounds and their experimentally determined properties.

A QSRR/QSSR study involving this compound would typically involve:

Dataset Creation: Synthesizing and testing a library of derivatives of this compound with various substituents on the phenyl or tosyl rings.

Descriptor Calculation: Calculating a set of numerical parameters (descriptors) for each molecule that describe its structural, electronic, or steric properties.

Model Building: Using statistical methods, such as multiple linear regression, to build a mathematical equation that links the descriptors to the observed reactivity (e.g., reaction rate) or selectivity (e.g., enantiomeric excess).

Such models can be highly valuable for predicting the properties of new, unsynthesized derivatives and for guiding the design of molecules with optimized reactivity or selectivity.

Computational Mechanistic Elucidation of this compound Reactions

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or hydrolysis, DFT calculations can be used to map the entire reaction pathway.

This mechanistic investigation typically includes:

Identifying Intermediates and Transition States: Locating the structures of all stable intermediates and high-energy transition states along the reaction coordinate.

Calculating Activation Energies: Determining the energy barriers (activation energies) for each step of the reaction. The step with the highest energy barrier is the rate-determining step.

By providing a detailed, step-by-step picture of how bonds are broken and formed, these computational studies can rationalize experimental observations and predict the outcomes of new reactions.

Future Research Trajectories and Emerging Paradigms for N Phenyl 4 Tosylbutanamide Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of amides is a cornerstone of organic chemistry, and the development of efficient catalytic systems is a continuous pursuit. For a compound like N-phenyl-4-tosylbutanamide, which combines an aniline (B41778) moiety with a tosylated butanoic acid derivative, future research would likely focus on catalysts that can achieve this linkage under mild conditions with high yields. General strategies for N-aryl amide synthesis often involve the coupling of an amine with a carboxylic acid or its activated derivatives. nih.govarabjchem.org Research into novel catalysts could explore transition-metal-catalyzed cross-coupling reactions or organocatalytic methods to improve efficiency and reduce waste.

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of this compound would be dictated by its functional groups: the amide linkage, the phenyl ring, and the tosyl group. The tosyl group, being a good leaving group, could be a site for nucleophilic substitution, potentially leading to a variety of derivatives. nih.gov The amide bond itself can be subject to cleavage or transformation. organic-chemistry.org Future studies could investigate the reactivity of the N-H bond of the amide, the potential for directed C-H activation on the phenyl ring, or reactions involving the sulfonyl group. The exploration of its use in multicomponent reactions or as a precursor for more complex heterocyclic structures could also be a fruitful area of research.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. The synthesis of this compound could be adapted to a flow chemistry setup, which would allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This could lead to higher yields, improved purity, and the ability to rapidly generate libraries of related compounds for screening purposes.

Sustainable and Green Chemical Syntheses of this compound

Green chemistry principles are becoming integral to synthetic chemistry. Future research on the synthesis of this compound would likely aim to use environmentally benign solvents, reduce the number of synthetic steps, and utilize catalysts that are recyclable and non-toxic. The development of one-pot syntheses from readily available starting materials would be a key objective.

Advanced Analytical Methodologies for Complex this compound Mixtures

As with any chemical synthesis, the ability to accurately analyze the reaction mixture and the final product is crucial. For this compound, this would involve the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the desired product and any impurities. Future research might focus on developing specific analytical methods for in-situ reaction monitoring or for the analysis of this compound in complex biological or environmental matrices.

Interdisciplinary Research Directions

While direct chemical synthesis is the core focus, the potential applications of this compound could drive interdisciplinary research. Sulfonamides are a well-known class of compounds with a wide range of biological activities. Therefore, investigations into the medicinal chemistry of this compound and its derivatives could be a significant future direction. This would involve collaborations with biologists and pharmacologists to screen for potential therapeutic activities. Additionally, its properties could be explored in the context of materials science, for example, as a component in polymers or functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-phenyl-4-tosylbutanamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling reactions between phenylamine and a tosyl-activated butanamide intermediate. Key steps include:

- Tosylation of butanamide using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .

- Amide bond formation via carbodiimide coupling agents (e.g., DCC or EDC) with catalytic DMAP .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios. Monitor progress via TLC and HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR Spectroscopy : Compare and NMR shifts with predicted spectra (e.g., using ChemDraw or ACD/Labs). Pay attention to aromatic protons (δ 7.2–7.8 ppm) and tosyl group signals (δ 2.4 ppm for methyl) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS (expected [M+H] at m/z calculated from C _{19}NO$ _3S)) .

- Elemental Analysis : Verify purity (>95%) via combustion analysis .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Initial Screens :

- Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence-based substrates .

- Cytotoxicity testing in cancer cell lines (e.g., MTT assay) with IC determination .

- Solubility and stability studies in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across different studies be resolved?

- Root-Cause Analysis :

- Batch Variability : Compare synthesis protocols (e.g., purity, byproducts) using HPLC-MS .

- Assay Conditions : Standardize buffer pH, temperature, and cell passage numbers in biological assays .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if NMR data are ambiguous .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Approaches :

- Derivatization : Introduce electron-withdrawing groups to the phenyl ring to reduce oxidative metabolism .

- Prodrug Design : Mask the tosyl group with ester linkages, which hydrolyze in vivo .

- In Silico Modeling : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots .

Q. How do computational methods aid in elucidating the binding mechanism of this compound with target proteins?

- Protocol :

- Docking Simulations : Perform AutoDock Vina or Glide docking using crystal structures from the PDB .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions .

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.